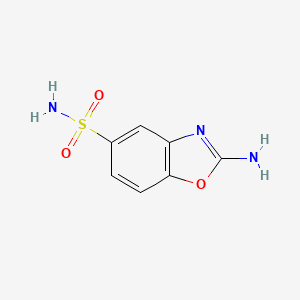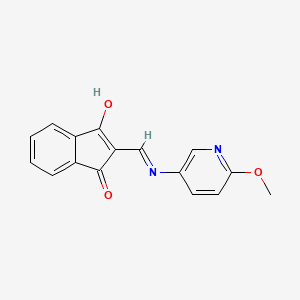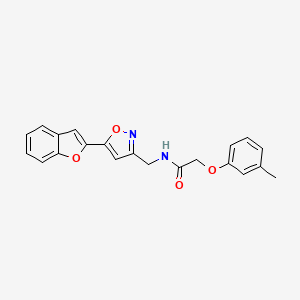
2-Prop-2-ynylpiperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Prop-2-ynylpiperidine;hydrochloride is a chemical compound . It is a powder with a molecular weight of 159.66 .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, have been synthesized through various methods . These methods include the use of catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis
The molecular formula of 2-Prop-2-ynylpiperidine;hydrochloride is C8H14ClN .Chemical Reactions Analysis
While specific chemical reactions involving 2-Prop-2-ynylpiperidine;hydrochloride are not available, research on chemical reactions has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
2-Prop-2-ynylpiperidine;hydrochloride is a powder with a molecular weight of 159.66 .Applications De Recherche Scientifique
Modulation of Physiological Processes
Appetite Regulation and Gut Hormone Secretion
Research has identified the role of short-chain fatty acids (SCFAs) in appetite regulation, with propionate, a SCFA, stimulating the secretion of appetite-regulating hormones such as peptide YY (PYY) and glucagon-like peptide 1 (GLP-1). These hormones are known to suppress appetite acutely, and propionate's effect is mediated through the free fatty acid receptor 2 (FFA2), highlighting a potential application in managing obesity and metabolic disorders (Psichas et al., 2014).
Therapeutic Uses
Neuroprotection and Anesthesia
Propofol, a compound related to 2-Prop-2-ynylpiperidine hydrochloride, has been extensively studied for its anesthetic properties and neuroprotective effects. It acts by modulating GABA_A receptors, leading to decreased cerebral blood flow and intracranial pressure, and exhibits potent antioxidant and anti-inflammatory properties. This makes it a candidate for further exploration in the treatment of neurological conditions and in providing neuroprotection during surgical procedures (Kotani et al., 2008).
Biochemical Pathway Influence
Enhancing Inhibitory Neurotransmission
Propofol has been shown to enhance inhibitory neurotransmission by prolonging the decay time of inhibitory postsynaptic currents, indicating its potential utility in conditions characterized by excessive neuronal excitability. This action is attributed to its effect on increasing the open probability of GABA-activated channels, suggesting a mechanism through which 2-Prop-2-ynylpiperidine hydrochloride derivatives could modulate synaptic transmission (Orser et al., 1994).
Antagonistic Actions on αvβ3 Receptor
In the context of bone turnover and osteoporosis, derivatives of 2-Prop-2-ynylpiperidine hydrochloride have been explored for their antagonistic effects on the αvβ3 receptor. This receptor is involved in osteoclast-mediated bone resorption, and inhibiting its activity can lead to decreased bone loss and potential applications in the treatment of osteoporosis (Hutchinson et al., 2003).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives, which include 2-prop-2-ynylpiperidine hydrochloride, are often found in pharmaceuticals and alkaloids . These compounds play a significant role in drug design, indicating that they likely interact with a variety of biological targets.
Mode of Action
Piperidine derivatives are known to participate in a variety of intra- and intermolecular reactions, leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting immune cell responses . Changes at this level can precede the onset of disease symptoms, which renders metabolomics an essential diagnostic and prognostic tool crucial for investigating the mode of action of chemical compounds .
Pharmacokinetics
The compound’s molecular weight is 15966, which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that changes in the metabolome level reflect disturbances in the preceding cascade, bridging the gap between the genome and phenotype . This suggests that the compound could potentially have wide-ranging effects on cellular function and metabolism.
Action Environment
It’s known that the compound is a powder at room temperature , suggesting that it could potentially be influenced by environmental conditions such as temperature and humidity.
Propriétés
IUPAC Name |
2-prop-2-ynylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-5-8-6-3-4-7-9-8;/h1,8-9H,3-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVKYOLRCZJPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzo[d]furan-2-yl-6-(3-methylbut-2-enyloxy)chromen-2-one](/img/structure/B2991069.png)



![1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991073.png)
![5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2991076.png)
![5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2991077.png)


![{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2991082.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2991083.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2991085.png)
![4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2991087.png)